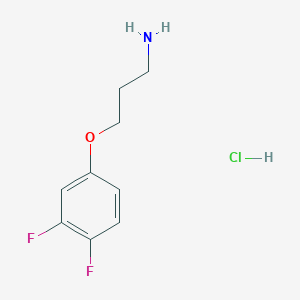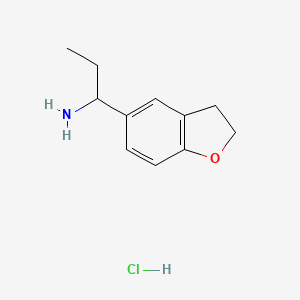
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride
Descripción general
Descripción
“1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It’s a stimulant of the cathinone class that has been sold online as a designer drug .
Molecular Structure Analysis
The molecular weight of this compound is 213.70 g/mol . The InChI code for this compound is 1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 213.70 g/mol .
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Substituted Phenethylamine Derivatives : This compound is part of a group of substituted phenethylamine derivatives identified in clandestine laboratories. Analytical properties of such derivatives have been characterized using advanced techniques, suggesting its role in the synthesis and study of novel organic compounds (Cui-mei Liu et al., 2017).
Structural Diversity in Chemical Libraries : It serves as a precursor in generating structurally diverse libraries through alkylation and ring closure reactions, indicating its utility in developing new chemical entities with potential pharmacological activities (G. Roman, 2013).
Biological Activities
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related structurally to dihydrobenzofuran derivatives, demonstrated significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against various bacteria. This highlights the potential of dihydrobenzofuran derivatives in medicinal chemistry and drug development (M. Gür et al., 2020).
Antimicrobial Screening : Dihydrobenzofurans synthesized via photochemical methods have shown moderate antibacterial activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. This suggests their potential application in developing new antimicrobial agents (K. Ravi et al., 2012).
Chemical Synthesis and Modification Techniques
Synthesis of Dihydrobenzofuran Derivatives : Studies have developed efficient synthetic protocols for dihydrobenzofuran derivatives, aiming at a variety of biological activities. These methodologies enable the exploration of dihydrobenzofuran scaffolds in drug discovery, illustrating the compound's versatility in synthetic organic chemistry (Liena Qin et al., 2017).
Improved Synthesis Processes : Research on improving the synthesis process for related compounds emphasizes the ongoing efforts to enhance the efficiency and yield of dihydrobenzofuran-based compounds, further underlining their significance in chemical synthesis (Deng Yong, 2010).
Mecanismo De Acción
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the concentration of these neurotransmitters in the brain.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced signal transmission.
Biochemical Pathways
The compound affects the monoaminergic system, which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it enhances the activity of these pathways, leading to downstream effects such as increased arousal, mood elevation, and enhanced cognitive function.
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmitter levels in the synaptic cleft and enhanced neurotransmission . These effects can lead to physiological responses such as increased arousal, mood elevation, and enhanced cognitive function.
Análisis Bioquímico
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of these enzymes, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of monoamines in the synaptic cleft. This inhibition can enhance neurotransmission and affect mood and behavior. Additionally, this compound may interact with receptor proteins, leading to changes in receptor conformation and downstream signaling pathways. These interactions can result in the activation or inhibition of specific cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound can lead to adaptive changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOJLUGPNIQFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




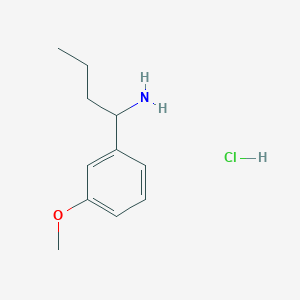

![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
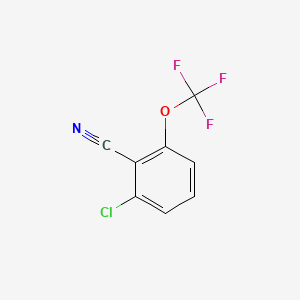

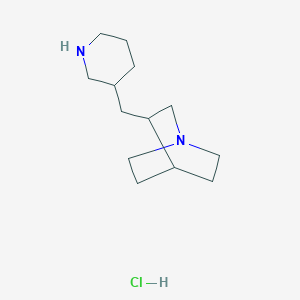
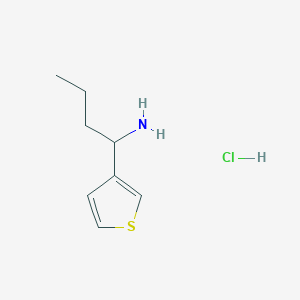
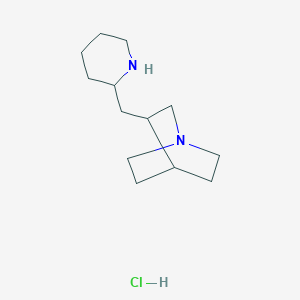

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
